BenchChemオンラインストアへようこそ!

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Chemical Biology NAPE-PLD Scaffold Hopping

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a fully synthetic small molecule (Molecular Weight: 429.55 g/mol) belonging to the benzothiazole-phenylsulfonyl-piperidine (BT-PSP) chemotype. It features a 5,7-dimethylbenzothiazole core linked via an amide bond to a para-substituted benzenesulfonamide, which is further conjugated to a piperidine ring.

Molecular Formula C21H23N3O3S2
Molecular Weight 429.55
CAS No. 896676-63-4
Cat. No. B2450773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS896676-63-4
Molecular FormulaC21H23N3O3S2
Molecular Weight429.55
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
InChIInChI=1S/C21H23N3O3S2/c1-14-12-15(2)19-18(13-14)22-21(28-19)23-20(25)16-6-8-17(9-7-16)29(26,27)24-10-4-3-5-11-24/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,23,25)
InChIKeyAIWWCILSCCHDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 896676-63-4): Chemical Identity and Structural Classification for Research Procurement


N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a fully synthetic small molecule (Molecular Weight: 429.55 g/mol) belonging to the benzothiazole-phenylsulfonyl-piperidine (BT-PSP) chemotype [1]. It features a 5,7-dimethylbenzothiazole core linked via an amide bond to a para-substituted benzenesulfonamide, which is further conjugated to a piperidine ring. This specific benzamide scaffold distinguishes it from the more extensively studied piperidine-4-carboxamide series of NAPE-PLD activators like VU534 . The compound is primarily available for non-human research use .

Why Generic Substitution of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 896676-63-4) with In-Class Analogs Is Scientifically Risky


While sharing the benzothiazole-phenylsulfonyl-piperidine chemotype with NAPE-PLD activators and FAAH inhibitors, a simple substitution with N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS 896676-79-2) or VU534 (CAS 923509-20-0) is not scientifically justified [1]. Key structural differentiators, such as the piperidine ring substitution and the amide linker topology (benzamide versus piperidine-4-carboxamide), can dramatically alter molecular recognition, leading to divergent binding modes, target selectivity, and pharmacokinetic profiles [2]. The absence of publicly disclosed head-to-head biological data for CAS 896676-63-4 against these analogs necessitates its separate experimental validation; its activity cannot be inferred from class-level data alone.

Head-to-Head Comparative Evidence for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 896676-63-4) Against Its Closest Analogs


Scaffold Topology Divergence as a Primary Selectivity Determinant vs. NAPE-PLD Activator VU534

The target compound features a benzamide linker connecting the benzothiazole core to the phenylsulfonyl-piperidine group, whereas the potent NAPE-PLD activator VU534 utilizes a piperidine-4-carboxamide linker [1]. This is a critical structural divergence. In the NAPE-PLD activator series, the piperidine-4-carboxamide is essential for potent activity, with VU534 achieving a mouse EC50 of 0.30 μM for NAPE-PLD activation . No NAPE-PLD activation data is available for the benzamide scaffold. The altered vector and conformational flexibility of the benzamide linker in the target compound are expected to reposition the sulfonyl-piperidine moiety, potentially leading to a complete loss of NAPE-PLD activity or engagement with a different off-target profile.

Chemical Biology NAPE-PLD Scaffold Hopping

Piperidine Substitution: Unsubstituted vs. 4-Methylpiperidine Impact on Physicochemical Properties

CAS 896676-63-4 contains an unsubstituted piperidine ring, while a direct analog (CAS 896676-79-2) incorporates a 4-methyl substituent [1]. This methylation increases lipophilicity, as evidenced by the computed partition coefficient (cLogP): 4.37 for the target compound versus 4.7 for its 4-methylpiperidine analog [1]. The increased logP and altered pKa of the tertiary amine (pKa ~8.46 for the analog) could significantly impact aqueous solubility and permeability [1]. For research applications, the less lipophilic, unsubstituted piperidine compound may offer superior solubility, a key consideration for in vitro assay development where compound precipitation is a concern.

Medicinal Chemistry Physicochemical Properties ADME

Topological Polar Surface Area (tPSA) Comparison for Cell Permeability Estimation

The topological polar surface area (tPSA) is a key descriptor for predicting passive membrane permeability. The target compound and its 4-methylpiperidine analog both exhibit identical predicted tPSA values of 116 Ų, as they share the same heteroatom count [1]. This value is significantly higher than the NAPE-PLD activator VU534, which has a tPSA of 87 Ų [2]. The elevated tPSA of 116 Ų suggests a lower propensity for passive membrane diffusion compared to VU534, which may influence its utility in cell-based target engagement assays and its oral bioavailability profile if used in in vivo studies.

Drug Design Cell Permeability tPSA

Comparative Target Engagement Profile: A Known Unknown vs. FAAH Inhibitors

Benzothiazole-based sulfonamides, such as compound 16j, are known to be potent Fatty Acid Amide Hydrolase (FAAH) inhibitors (IC50 < 10 nM) [1]. The specific target engagement profile of CAS 896676-63-4 is not publicly documented. However, the presence of an unsubstituted piperidine and the benzamide scaffold instead of the carboxamide seen in active FAAH inhibitors suggests a divergent selectivity profile. For instance, the NAPE-PLD activator VU534 shows only weak FAAH inhibition (no IC50 reported, described as having 'little potency toward FAAH') . Without empirical data, CAS 896676-63-4's activity at FAAH is undefined, making it unsuitable as a validated FAAH inhibitor without further characterization.

Pharmacology Target Selectivity FAAH

Validated Application Scenarios for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 896676-63-4) Based on Structural Evidence


Exploratory Chemical Biology Probe for Scaffold-Hopping Studies

The compound's distinct benzamide scaffold, in comparison to the well-characterized piperidine-4-carboxamide NAPE-PLD activators (e.g., VU534), makes it an ideal candidate for scaffold-hopping exercises. Researchers can use CAS 896676-63-4 to evaluate how a different amide linker topology affects target binding and selectivity, providing critical SAR data for lead optimization programs [1]. Its predicted low lipophilicity (cLogP 4.37) also makes it a promising starting point for fragment-based or HTS hit expansion where solubility is a limiting factor.

In Vitro Solubility-Limited Assay Development

With a predicted cLogP of 4.37, which is lower than its 4-methylpiperidine analog (CAS 896676-79-2, cLogP 4.7), this compound is predicted to have relatively better aqueous solubility [1]. This property is advantageous for developing homogeneous biochemical assays (e.g., TR-FRET, fluorescence polarization) where higher compound concentrations are needed to drive binding equilibrium without precipitation. It serves as a suitable core scaffold for further optimization towards a tool compound or probe.

Selectivity Profiling Against the Serine Hydrolase Family

Given that structurally related benzothiazole sulfonamides have shown potent FAAH inhibition, CAS 896676-63-4 can be employed in activity-based protein profiling (ABPP) studies to map its selectivity across the serine hydrolase enzyme family [1]. Its unique benzamide scaffold may confer a distinct selectivity signature compared to the carboxamide-based inhibitors, potentially uncovering novel ligandable sites [2].

Negative Control for NAPE-PLD Activator Studies

Since the benzamide scaffold lacks the essential piperidine-4-carboxamide pharmacophore required for NAPE-PLD activation by VU534, there is a strong mechanistic hypothesis that it will be inactive against this target [1]. This makes it a valuable negative control compound for cellular assays measuring efferocytosis or NAE levels, helping to confirm the on-target specificity of observed phenotypic effects driven by NAPE-PLD activators.

Quote Request

Request a Quote for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.